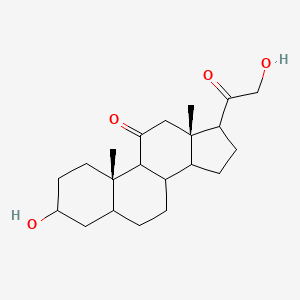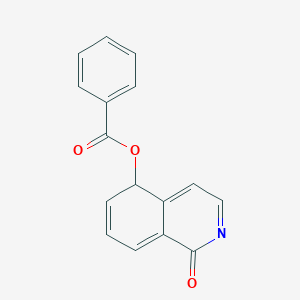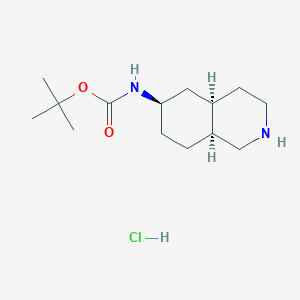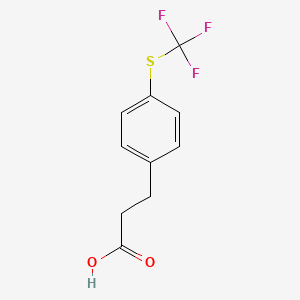
3a,21-Dihydroxy-5a-pregnane-11,20-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alfadolone, also known as alphadolone, is a neuroactive steroid and general anesthetic. It is one of the components of the anesthetic drug mixture althesin, along with alfaxalone. Alfadolone is used for its hypnotic properties and is administered intravenously .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of neuroactive steroids like alfadolone involves several steps, including the formation of the steroid nucleus and subsequent functionalization. The preparation methods for alfadolone typically involve the use of pregnane derivatives as starting materials. The process includes hydroxylation and oxidation reactions to introduce the necessary functional groups .
Industrial Production Methods
Industrial production of alfadolone involves scaled-up methods that adhere to Good Manufacturing Practices (GMP). These methods ensure the consistent quality and purity of the compound. The production process includes rigorous quality control measures to monitor the chemical composition and potency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Alfadolone undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving alfadolone include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions involving alfadolone include hydroxylated and oxidized derivatives. These products are often used as intermediates in the synthesis of other neuroactive steroids .
Wissenschaftliche Forschungsanwendungen
Alfadolone has several scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of neuroactive steroids.
Biology: Investigated for its effects on the central nervous system and its potential neuroprotective properties.
Medicine: Used as an anesthetic agent in clinical settings, particularly in veterinary medicine.
Industry: Employed in the development of new anesthetic formulations and drug delivery systems
Wirkmechanismus
Alfadolone exerts its effects by acting as a positive allosteric modulator of the GABA_A receptor. This interaction enhances the inhibitory effects of gamma-aminobutyric acid (GABA) in the central nervous system, leading to sedation and anesthesia. The compound binds to specific sites on the GABA_A receptor, increasing the receptor’s affinity for GABA and prolonging its inhibitory action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Alfaxalone: Another neuroactive steroid used as an anesthetic. It is often combined with alfadolone in anesthetic formulations.
Propofol: A widely used intravenous anesthetic with a different mechanism of action.
Etomidate: An intravenous anesthetic known for its minimal cardiovascular effects.
Ketamine: An anesthetic with both sedative and analgesic properties
Uniqueness of Alfadolone
Alfadolone is unique due to its combination with alfaxalone in the anesthetic mixture althesin. This combination enhances the solubility and efficacy of the anesthetic formulation. Additionally, alfadolone’s specific interaction with the GABA_A receptor distinguishes it from other anesthetics, providing a unique profile of sedative and hypnotic effects .
Eigenschaften
Molekularformel |
C21H32O4 |
|---|---|
Molekulargewicht |
348.5 g/mol |
IUPAC-Name |
(10S,13S)-3-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one |
InChI |
InChI=1S/C21H32O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h12-16,19,22-23H,3-11H2,1-2H3/t12?,13?,14?,15?,16?,19?,20-,21-/m0/s1 |
InChI-Schlüssel |
XWYBFXIUISNTQG-LWHAIVEBSA-N |
Isomerische SMILES |
C[C@]12CCC(CC1CCC3C2C(=O)C[C@]4(C3CCC4C(=O)CO)C)O |
Kanonische SMILES |
CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4C(=O)CO)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexanecarboxylic acid](/img/structure/B14794088.png)
![(E)-7-[(1R,2R,3R)-3-hydroxy-5-oxo-2-[(E)-3-oxooct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B14794090.png)

![3-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]cyclobutane-1-carboxylic acid](/img/structure/B14794097.png)
![2-[3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[(6R,8S,9S,13R)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14794106.png)

![ethyl (4S,5S)-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxoheptanoate](/img/structure/B14794126.png)
![(2R,3R,4R,5S)-2-{4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-5-(2-hydroxypropan-2-yl)-3-methyloxolane-3,4-diol](/img/structure/B14794130.png)
![2-[(10S,13R,14R)-3-acetyloxy-16-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid](/img/structure/B14794134.png)
![N-(1-azabicyclo[2.2.2]octan-3-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide;but-2-enedioic acid](/img/structure/B14794139.png)
![[5-oxo-5-(N-phenylanilino)pent-3-en-2-yl] 3-(1,4-dioxaspiro[4.5]decan-7-yl)prop-2-enoate](/img/structure/B14794163.png)
![1-{3-[(6-Aminoquinolin-4-Yl)amino]phenyl}-3-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]urea](/img/structure/B14794164.png)
